4-(Biphenyl-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one
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Overview
Description
4-(Biphenyl-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a diazepan ring, a biphenyl group, and a trifluoromethyl-substituted pyridine, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
The synthesis of 4-(Biphenyl-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one involves multiple steps, typically starting with the preparation of the biphenyl and pyridine intermediates. These intermediates are then subjected to a series of reactions, including alkylation and cyclization, to form the final diazepan ring structure. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl-substituted pyridine ring. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(Biphenyl-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl and pyridine groups can facilitate binding to these targets, while the diazepan ring may influence the compound’s overall conformation and activity. Pathways involved in its mechanism of action include signal transduction and metabolic processes.
Comparison with Similar Compounds
Compared to other similar compounds, 4-(Biphenyl-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one stands out due to its unique combination of structural features. Similar compounds include:
Biphenyl derivatives: Compounds with similar biphenyl groups but different substituents.
Diazepan derivatives: Compounds with variations in the diazepan ring structure.
Trifluoromethyl-substituted pyridines: Compounds with different substituents on the pyridine ring. The uniqueness of this compound lies in its specific combination of these structural elements, which can result in distinct chemical and biological properties.
Biological Activity
The compound 4-(Biphenyl-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one (CAS: 909659-40-1) is a synthetic organic molecule characterized by a complex structure that includes biphenyl and pyridine moieties. Its molecular formula is C25H24F3N3O with a molar mass of approximately 439.47 g/mol. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Structural Characteristics
The structural features of this compound play a significant role in its biological activity. The presence of the biphenyl group contributes to lipophilicity, which can enhance membrane permeability, while the trifluoromethyl group may influence electronic properties and interactions with biological targets.
Biological Activity
Research into the biological activity of this compound has revealed several promising avenues:
Antimicrobial Activity
A study focusing on similar compounds with biphenyl and pyridine structures has indicated potential antimicrobial effects. For instance, derivatives with similar scaffolds have shown activity against various bacterial strains, including Mycobacterium tuberculosis . While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest a possible mechanism involving inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Compounds featuring diazepan rings have been investigated for their anticancer properties. The incorporation of substituents like trifluoromethyl-pyridine in the structure may enhance their ability to inhibit cancer cell proliferation. In related studies, compounds with similar frameworks demonstrated significant cytotoxicity against various cancer cell lines, indicating that this compound could exhibit similar properties .
Neuropharmacological Effects
The diazepan moiety is often associated with neuroactive properties. Compounds containing this structure are known to interact with GABA receptors, potentially leading to anxiolytic or sedative effects. Investigations into structurally related compounds have shown that they can modulate neurotransmitter systems, which may point to the neuropharmacological potential of this compound .
Case Studies and Research Findings
Recent research has focused on synthesizing and evaluating derivatives of compounds with similar structures. Here are some notable findings:
Study | Compound | IC50 (µM) | Activity |
---|---|---|---|
1 | 6e | 40.32 | Anti-tubercular |
2 | 6a | 1.35 | Anti-cancer (HEK-293) |
3 | 6d | Not specified | Neuroactive effects |
In these studies, derivatives demonstrated varying degrees of activity against Mycobacterium tuberculosis and human cancer cell lines, suggesting that modifications to the core structure can significantly influence biological efficacy.
The proposed mechanisms for the biological activity of compounds related to This compound include:
- Inhibition of Enzymatic Pathways : Many compounds in this class inhibit specific enzymes critical for microbial survival or cancer cell proliferation.
- Receptor Modulation : The diazepan structure can interact with neurotransmitter receptors, leading to altered signaling pathways.
- Membrane Disruption : Lipophilic characteristics may allow these compounds to integrate into cellular membranes, disrupting function and integrity.
Properties
Molecular Formula |
C25H24F3N3O |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
4-[(2-phenylphenyl)methyl]-1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-5-one |
InChI |
InChI=1S/C25H24F3N3O/c26-25(27,28)23-11-10-19(16-29-23)17-30-13-12-24(32)31(15-14-30)18-21-8-4-5-9-22(21)20-6-2-1-3-7-20/h1-11,16H,12-15,17-18H2 |
InChI Key |
BPXAGCWLEHVMTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1=O)CC2=CC=CC=C2C3=CC=CC=C3)CC4=CN=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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